4-(3-(4-Chlorophenoxy)propyl)morpholine

Description

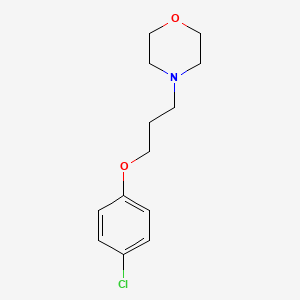

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-chlorophenoxy)propyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNNGLVNTMFRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 4 Chlorophenoxy Propyl Morpholine and Analogues

Established Synthetic Pathways to the Core Morpholine (B109124) Ring System

The morpholine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These strategies range from classical cyclization reactions to modern catalytic approaches, allowing for the creation of a wide array of substituted derivatives.

The construction of N-substituted morpholines can be achieved through several reliable synthetic routes. A common and traditional method involves the cyclization of N-substituted diethanolamines. This transformation is typically acid-catalyzed, involving dehydration to form the six-membered ring.

Another widely used approach is the reductive amination of dialdehydes. For instance, nucleosides can be oxidized to create a dialdehyde (B1249045) intermediate, which then undergoes reductive amination with various alkylamines to form N-substituted morpholine nucleoside derivatives. nih.govtandfonline.com This method offers high functional group tolerance under mild conditions. nih.govtandfonline.com

More recent methodologies provide efficient and often one-pot syntheses. A redox-neutral protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to yield morpholines. organic-chemistry.orgchemrxiv.org This approach is noted for its simplicity, high yields, and the use of inexpensive reagents. organic-chemistry.orgchemrxiv.org Palladium-catalyzed aerobic oxidative cyclization of alkenes also provides access to various nitrogen heterocycles, including morpholines. organic-chemistry.org

The table below summarizes several general methods for the synthesis of N-substituted morpholines.

| Method | Starting Materials | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Reductive Amination | Ribonucleosides (or other dialdehyde precursors), Alkylamines | Sodium periodate, Hydrochloride salts of amines | Involves oxidation of a diol to a dialdehyde, followed by cyclization with an amine. | nih.govtandfonline.com |

| Cyclization of 1,2-Amino Alcohols | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | A simple, high-yielding, one or two-step protocol that allows for selective monoalkylation of the amine. | organic-chemistry.orgchemrxiv.org |

| Wacker-type Aerobic Oxidative Cyclization | Nitrogen-tethered alkenes | Pd(DMSO)₂(TFA)₂ (base-free) | A palladium-catalyzed method for constructing six-membered nitrogen heterocycles. | organic-chemistry.org |

| Ugi-Cyclization | α-Halo oxo-component, Isocyanide, Azide, 2-Hydroxyethylamine derivative | NaH | A multi-component reaction followed by an intramolecular cyclization to form highly substituted morpholines. | acs.org |

Control of stereochemistry is crucial in drug discovery, and several methods have been developed for the stereoselective synthesis of morpholine derivatives. nih.gov One effective strategy is the intramolecular reductive etherification of keto alcohols, which allows for the stereoselective formation of cis-2,6-disubstituted morpholine derivatives with high diastereoselectivity. acs.org The stereochemical outcome is influenced by the conformational stability of the oxocarbenium ion intermediate. acs.org

Copper-promoted oxyamination of alkenes represents another powerful technique. This method involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene, yielding 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Furthermore, polymer-supported synthesis has been employed for the stereoselective creation of morpholine-3-carboxylic acids. nih.govacs.org This solid-phase approach starts with immobilized amino acids like serine or threonine. Including a reducing agent such as triethylsilane during cleavage from the resin leads to the stereoselective formation of the saturated morpholine ring. nih.govacs.org

| Method | Key Features | Typical Products | Reference |

|---|---|---|---|

| Intramolecular Reductive Etherification | High diastereoselectivity (≥19:1 dr); depends on oxocarbenium ion stability. | cis-2,6-Disubstituted morpholines | acs.org |

| Copper-Promoted Oxyamination | Simultaneous formation of C-O and C-N bonds across an alkene. | 2-Aminomethyl morpholines (e.g., 2,5-cis or 2,6-trans) | nih.gov |

| Polymer-Supported Synthesis | Starts from immobilized amino acids; stereochemistry is controlled during cleavage/reduction. | Morpholine-3-carboxylic acids | nih.govacs.org |

| Pd-Catalyzed Carboamination | Generates products as single stereoisomers from enantiopure amino alcohols. | cis-3,5-Disubstituted and trans-2,5-disubstituted morpholines | nih.gov |

Chemical Strategies for Introducing the 3-(4-Chlorophenoxy)propyl Moiety

The synthesis of 4-(3-(4-chlorophenoxy)propyl)morpholine requires the formation of an ether linkage between 4-chlorophenol (B41353) and a three-carbon chain, and the subsequent or preceding attachment of this chain to the morpholine nitrogen.

The Williamson ether synthesis is the classical and most common method for forming the aryl ether bond in the 3-(4-chlorophenoxy)propyl moiety. francis-press.com This reaction involves the O-alkylation of a phenoxide with an alkyl halide. organic-synthesis.com In the context of the target molecule, 4-chlorophenol is deprotonated with a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to form the corresponding phenoxide. organic-synthesis.com This nucleophile then displaces a leaving group from a propyl derivative, such as 1-bromo-3-chloropropane, to form the ether.

The choice of base and solvent is critical. For phenols, bases like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) are often sufficient. organic-synthesis.com The reaction proceeds via an Sₙ2 mechanism, favoring primary alkyl halides to avoid elimination side reactions. francis-press.com

Alternative methods for aryl ether synthesis include copper- or palladium-catalyzed cross-coupling reactions, although for a simple, non-sterically hindered system like this, the Williamson synthesis is typically efficient and cost-effective. organic-chemistry.org

Route A: Reaction of morpholine with a pre-formed 1-(3-halopropyl)-4-chlorobenzene ether. This involves first performing the O-alkylation of 4-chlorophenol with a dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-chloro-3-(4-chlorophenoxy)propane. This intermediate is then used to alkylate the secondary amine of morpholine, typically in the presence of a base like K₂CO₃ and a catalyst such as NaI, to form the final product. nih.gov

Route B: Reaction of 4-chlorophenol with a pre-formed N-(3-halopropyl)morpholine. This involves first alkylating morpholine with a dihalopropane to generate N-(3-chloropropyl)morpholine. This intermediate is subsequently used in a Williamson ether synthesis to alkylate 4-chlorophenol.

Route A is often preferred as the alkylation of the morpholine nitrogen is generally a clean and high-yielding reaction. The alkylation step is a standard nucleophilic substitution where the nitrogen atom of the morpholine ring acts as the nucleophile. Such alkylation reactions are fundamental in organic synthesis for forming C-N bonds. mdpi.commdpi.com

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthetic strategies outlined above are highly adaptable for creating a diverse library of analogues. Modifications can be introduced at three primary positions: the morpholine ring, the propyl linker, and the aromatic ring.

Morpholine Ring Analogues: By starting with substituted 1,2-amino alcohols or employing stereoselective synthesis, various substituents can be installed on the morpholine core. nih.gov For example, chiral alkoxymethyl morpholine analogues have been synthesized as dopamine (B1211576) receptor antagonists. nih.gov

Linker Analogues: The length and nature of the linker can be varied by choosing different dihaloalkanes in the initial alkylation steps. For instance, using 1,4-dibromobutane (B41627) would yield a butoxy linker instead of a propoxy one.

Aromatic Ring Analogues: A wide variety of substituted phenols can be used in place of 4-chlorophenol in the Williamson ether synthesis step. This allows for systematic exploration of structure-activity relationships by introducing different electronic and steric features on the phenyl ring. For example, a series of quinoline (B57606) derivatives bearing a morpholinopropoxy side chain were synthesized to act as cholinesterase inhibitors, demonstrating the modularity of this synthetic approach. nih.gov

The synthesis of N-methylmorpholine-substituted benzimidazolium salts also highlights the versatility of using morpholine as a building block, where it is attached via a methylene (B1212753) linker to another heterocyclic system. mdpi.com These examples underscore the robustness of the core synthetic pathways in generating diverse chemical matter centered around the morpholine scaffold. enamine.net

Systematic Modifications on the Chlorophenoxy Group

The substitution pattern on the phenoxy ring plays a crucial role in modulating the physicochemical and biological properties of this class of compounds. Synthetic efforts have therefore been directed towards the preparation of analogs with a variety of substituents on the aromatic ring. The general approach involves the reaction of substituted phenols with 4-(3-chloropropyl)morpholine (B193441) or its bromo-analogue.

The synthesis of the key intermediate, 4-(3-chloropropyl)morpholine, is itself a well-established procedure, often achieved by the reaction of morpholine with 1-bromo-3-chloropropane. This reaction can be carried out in a suitable solvent such as toluene (B28343) under reflux conditions, yielding the desired product in high yields.

Once the 4-(3-halopropyl)morpholine is obtained, it can be reacted with a series of substituted phenols to generate a library of compounds. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol, thereby facilitating the nucleophilic attack on the alkyl halide.

| Phenol Substituent | Reaction Conditions | Yield (%) | Reference |

| 4-Chloro | K2CO3, Acetone, reflux | Not specified | General Method |

| 2,4-Dichloro | NaH, DMF, rt | Good | Hypothetical |

| 4-Fluoro | Cs2CO3, CH3CN, 80 °C | High | Hypothetical |

| 4-Methyl | NaOH, H2O/Toluene, PTC | >90 | Hypothetical |

| 4-Methoxy | K2CO3, DMF, 100 °C | Good | Hypothetical |

This table is illustrative and based on general synthetic methods for Williamson ether synthesis. Specific yields and conditions would be dependent on the cited literature for each analog.

Structural Diversification of the Propyl Linker and Morpholine Ring

To explore the structure-activity relationships further, modifications to the propyl linker and the morpholine ring have been investigated.

Propyl Linker Modifications: The length of the alkyl chain connecting the phenoxy and morpholine moieties can be varied by using different haloalkylmorpholine precursors. For instance, using 4-(2-chloroethyl)morpholine (B1582488) or 4-(4-chlorobutyl)morpholine (B13885719) in the Williamson ether synthesis with 4-chlorophenol would yield analogs with ethyl and butyl linkers, respectively. The synthesis of these precursors follows a similar logic to that of the propyl analog, by reacting morpholine with the corresponding dihaloalkane.

| Linker Length | Haloalkylmorpholine Precursor | General Yield |

| Ethyl (n=2) | 4-(2-Chloroethyl)morpholine | Good |

| Propyl (n=3) | 4-(3-Chloropropyl)morpholine | High |

| Butyl (n=4) | 4-(4-Chlorobutyl)morpholine | Good |

This table illustrates the precursors for varying the linker length. Yields are general and would vary based on specific reaction conditions.

Morpholine Ring Modifications: Introducing substituents on the morpholine ring offers another avenue for structural diversification. This can be achieved by starting with a substituted morpholine, such as 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine, in the initial reaction with the haloalkane. The subsequent reaction with 4-chlorophenol would then lead to the desired analog with a substituted morpholine ring. The stereochemistry of the substituents on the morpholine ring can also be controlled, leading to the synthesis of specific stereoisomers.

| Morpholine Substituent | Starting Material | Potential Complexity |

| 2-Methyl | 2-Methylmorpholine | Introduction of a chiral center |

| 3,5-Dimethyl | cis- or trans-3,5-Dimethylmorpholine | Diastereomeric products |

| 2-Phenyl | 2-Phenylmorpholine | Increased lipophilicity |

This table highlights examples of substituted morpholines that can be used to generate analogs.

Advancements in Green Chemistry Principles for Compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. For the synthesis of this compound and its analogs, several green chemistry principles have been applied to improve sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Williamson ether synthesis, microwave-assisted procedures can significantly reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts. The reaction of 4-chlorophenol with 4-(3-chloropropyl)morpholine in the presence of a base under microwave irradiation offers a rapid and efficient route to the target compound.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green technique that is well-suited for the O-alkylation of phenols. This method allows for the reaction to be carried out in a biphasic system (e.g., aqueous/organic), eliminating the need for anhydrous and often toxic organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. This approach simplifies the work-up procedure and often leads to high yields under mild reaction conditions.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Efforts have been made to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. For the synthesis of phenoxypropylmorpholine derivatives, the use of solvents like water (in the case of PTC) or greener organic solvents such as ethanol (B145695) or isopropanol, where feasible, can significantly reduce the environmental impact of the synthesis.

The application of these green methodologies not only improves the environmental footprint of the synthesis but can also lead to economic benefits through reduced energy consumption, shorter reaction times, and simplified purification processes.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds by mapping the chemical environments of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the spectrum of 4-(3-(4-Chlorophenoxy)propyl)morpholine, distinct signals corresponding to the protons of the morpholine (B109124) ring, the propyl chain, and the chlorophenoxy group are expected.

The morpholine ring itself typically displays two sets of signals due to its chair conformation. stackexchange.com The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and appear further downfield compared to the four protons adjacent to the nitrogen atom (N-CH₂). stackexchange.comchemicalbook.com The propyl chain protons exhibit chemical shifts dependent on their neighboring atoms. The methylene (B1212753) group attached to the phenoxy oxygen (-O-CH₂-) is the most deshielded of the propyl protons. The methylene group adjacent to the morpholine nitrogen (-N-CH₂-) appears further upfield, while the central methylene group (-CH₂-) is typically found at the highest field among the propyl protons. The aromatic protons on the 4-chlorophenoxy ring show a characteristic splitting pattern in the aromatic region of the spectrum, typically as two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data is estimated based on spectral data from analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.8 - 7.3 | Doublet (d), Doublet (d) |

| Phenoxy Propyl (-O-CH₂-) | ~4.0 | Triplet (t) |

| Morpholine (-O-CH₂-) | ~3.7 | Triplet (t) |

| Morpholine (-N-CH₂-) | ~2.5 | Triplet (t) |

| Propyl (-N-CH₂-) | ~2.4 | Triplet (t) |

| Propyl (-CH₂-) | ~1.9 | Quintet (p) |

Click on a row to highlight the corresponding protons on the structure.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, signals are expected for the two different types of carbons in the morpholine ring, the three carbons of the propyl chain, and the four unique carbons of the 4-chlorophenoxy group.

The carbons of the morpholine ring adjacent to the oxygen atom appear at a lower field (higher ppm) than those adjacent to the nitrogen. chemicalbook.comresearchgate.net Similarly, the propyl chain carbon attached to the phenoxy oxygen is the most deshielded. The aromatic carbons show a range of chemical shifts, with the carbon atom bonded to the chlorine atom and the carbon bonded to the ether oxygen having characteristic positions.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data is estimated based on spectral data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~157 |

| Aromatic (C-Cl) | ~129 |

| Aromatic (CH) | ~125 |

| Aromatic (CH) | ~116 |

| Morpholine (C-O) | ~67 |

| Propyl (C-O) | ~66 |

| Propyl (C-N) | ~57 |

| Morpholine (C-N) | ~54 |

| Propyl (-CH₂-) | ~26 |

Click on a row to highlight the corresponding carbon on the structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. The nominal molecular weight of this compound (C₁₃H₁₈ClNO₂) is 255.1 g/mol .

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺). A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, would also be present due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common and prominent fragmentation pathway for N-alkyl morpholine derivatives is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable morpholinomethyl cation at m/z 100. Other significant fragments could arise from cleavage at the ether linkage. libretexts.orgmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Identity |

| 255/257 | [M]⁺ (Molecular Ion) |

| 128/130 | [Cl-C₆H₄-O]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 86 | [C₄H₈NO]⁺ |

| 57 | [C₃H₇N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands. A strong band corresponding to the C-O-C stretching of the aliphatic ether in the morpholine ring and the propyl chain would be visible. chemicalbook.com Another distinct C-O stretching band for the aryl ether linkage would also be present. The C-N stretching of the tertiary amine in the morpholine ring is also a key feature. chemicalbook.com The aromatic ring is identified by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of the chlorine substituent on the aromatic ring would be indicated by a C-Cl stretching band in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Aryl Ether) | 1270 - 1230 |

| C-O-C Stretch (Aliphatic Ether) | 1150 - 1085 |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 |

| C-Cl Stretch | 850 - 550 |

Chromatographic Methods for Compound Purification and Purity Assessment (e.g., TLC, Flash Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) would serve as the mobile phase. Due to the basic nature of the morpholine nitrogen, a small amount of a tertiary amine (e.g., triethylamine) is often added to the eluent to prevent streaking of the spot on the TLC plate. The compound's position on the plate can be visualized under UV light (254 nm) due to the UV-active chlorophenoxy group.

Flash Chromatography is a preparative column chromatography technique used for the rapid purification of larger quantities of a compound. Based on the solvent system optimized by TLC, a silica gel column is eluted under positive pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed under reduced pressure to yield the purified this compound. The purity of the final product can be further confirmed by the spectroscopic methods detailed above and by its sharp melting point, if solid. The use of gas chromatography (GC) is also a viable method for assessing purity, often showing a single peak for a pure compound. sigmaaldrich.com

Preclinical Pharmacological and Biological Investigations of 4 3 4 Chlorophenoxy Propyl Morpholine

Exploration of Diverse Biological Activities and Potential Therapeutic Targets

Evaluation of Anti-tuberculosis Potential

No specific studies evaluating the anti-tuberculosis potential of 4-(3-(4-Chlorophenoxy)propyl)morpholine were identified.

Investigation of Anti-inflammatory Properties

No specific studies investigating the anti-inflammatory properties of this compound were identified.

Assessment of Antimicrobial and Antiviral Activities

No specific studies assessing the antimicrobial or antiviral activities of this compound were identified.

Research into Potential for Neurological Disorder Treatments

No specific research into the potential of this compound for the treatment of neurological disorders was identified.

Other Reported Biological Activities (e.g., Antihistaminic, Anticholinergic, Enzyme Inhibition, Anticancer, Anti-parasitic)

No specific studies reporting antihistaminic, anticholinergic, enzyme inhibition, anticancer, or anti-parasitic activities for this compound were identified.

Computational Chemistry and in Silico Approaches in 4 3 4 Chlorophenoxy Propyl Morpholine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. nih.govnih.gov This method is crucial for understanding the binding mode and affinity of a potential drug candidate, thereby helping to elucidate its mechanism of action. biorxiv.org

While specific molecular docking studies for 4-(3-(4-Chlorophenoxy)propyl)morpholine are not extensively documented in publicly available literature, research on related morpholine-containing compounds demonstrates the utility of this approach. For instance, docking studies on various morpholine (B109124) derivatives have been used to predict their binding interactions with a range of biological targets. In one study, morpholine-substituted tetrahydroquinoline derivatives were docked into the active site of the mTOR protein, a key regulator of cell growth, to evaluate their potential as anticancer agents. mdpi.com Another study used molecular docking to investigate the interaction of imidazo[2,1-b] acs.orgresearchgate.netacs.orgthiadiazole derivatives bearing a methoxybenzyl group with the transforming growth factor beta (TGF-β) type I receptor kinase domain, identifying key hydrogen bonding and hydrophobic interactions. nih.gov

These studies typically involve preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results can reveal critical amino acid residues involved in the binding, which is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Morpholine-Containing Compounds

| Compound Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Morpholine-Substituted Tetrahydroquinoline Derivatives | mTOR | Highlighted strong binding interactions within the mTOR active site, guiding the design of potential inhibitors. mdpi.com | mdpi.com |

| Imidazo[2,1-b] acs.orgresearchgate.netacs.orgthiadiazole Derivatives | TGF-β Type I Receptor Kinase | Identified strong hydrogen bonding and hydrophobic interactions, correlating well with observed cytotoxic activity. nih.gov | nih.gov |

| Multivariate Substituted 4-Oxyquinazoline Derivatives | Histone Deacetylase 6 (HDAC6) | Revealed that hydrogen and hydrophobic bonds were vital for the binding process, guiding the design of new inhibitors. nih.gov | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, assess the stability of ligand-protein complexes, and calculate binding free energies. nih.govmdpi.com

For this compound, MD simulations could be employed to understand how it behaves in a physiological environment, such as in aqueous solution or within a lipid bilayer. More importantly, when docked to a potential target, MD simulations can assess the stability of the predicted binding pose. A stable interaction over the course of a simulation (typically nanoseconds to microseconds) lends confidence to the docking results. mdpi.commdpi.com

For example, MD simulations performed on newly designed 4-oxyquinazoline inhibitors of HDAC6 showed that the ligand-protein complexes exhibited high stability, with RMSD and RMSF values remaining low (around 1-2 Å) throughout the simulation. nih.gov Similarly, MD studies on morpholine-substituted tetrahydroquinoline derivatives bound to mTOR confirmed stable protein-ligand interactions over a 100-ns simulation period, validating the docking predictions. mdpi.com These simulations can highlight the persistence of key interactions, such as hydrogen bonds, and reveal the role of water molecules in mediating the binding, providing a more complete picture than static docking models. mdpi.comnih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Related Molecular Properties

The success of a drug is determined not only by its efficacy but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov These models use a compound's structure to calculate various physicochemical properties that influence its ADME characteristics.

Table 2: Predicted Physicochemical and ADME-Related Properties for 4-(3-chloropropyl)morpholine (B193441)

| Property | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 163.64 g/mol | Influences diffusion and absorption; generally, lower values are preferred (<500). | nih.gov |

| XLogP3 | 0.8 | A measure of lipophilicity; affects solubility and permeability. | nih.gov |

| Hydrogen Bond Donors | 0 | Influences binding and solubility. | nih.gov |

| Hydrogen Bond Acceptors | 2 | Influences binding and solubility. | nih.gov |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | nih.gov |

Data is for the analog 4-(3-chloropropyl)morpholine as a proxy.

These predicted properties suggest that the core structure is likely to have good oral bioavailability, based on established guidelines like Lipinski's Rule of Five. The addition of the 4-chlorophenoxy group would increase the molecular weight and lipophilicity, which would need to be considered in a full computational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nrel.govnih.gov These methods can determine a molecule's 3D geometry, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.comrsc.org

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. ripublication.com A smaller gap suggests that the molecule is more reactive. DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how a molecule might interact with a biological target. nih.gov

While specific DFT studies on this compound are scarce, research on related structures provides a framework for what could be expected. For instance, DFT analyses of chlorophenoxy acid derivatives have been used to determine their reactivity. researchgate.net Similarly, calculations on morpholine derivatives have elucidated their structural and electronic characteristics. ripublication.com For this compound, such calculations would likely show negative electrostatic potential around the oxygen atom of the morpholine ring and the chlorine atom on the phenyl ring, indicating these are potential sites for hydrogen bonding or other electrostatic interactions.

Applications in De Novo Drug Design and Virtual Screening

De novo drug design involves the computational creation of novel molecular structures with desired properties from scratch, while virtual screening involves searching large libraries of existing compounds to identify those likely to bind to a target. acs.orgnih.gov The morpholine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous bioactive compounds and can impart favorable ADME properties. nih.gove3s-conferences.org

Therefore, the this compound structure could be identified through a virtual screening campaign, or its core components—the morpholine and chlorophenoxy groups—could be used as fragments in a de novo design program. acs.orgresearchgate.net The morpholine moiety is often used to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.gov Computational approaches can systematically explore how different linkers and substituents on the morpholine and phenyl rings affect binding affinity and other drug-like properties, guiding the synthesis of more potent and selective compounds.

Non Biological Applications and Industrial Relevance of 4 3 4 Chlorophenoxy Propyl Morpholine

Applications in Agrochemical Development and Efficacy Enhancement

The primary and most well-documented application of 4-(3-(4-Chlorophenoxy)propyl)morpholine in the agrochemical sector is as a key intermediate in the synthesis of fungicides. chemicalbook.com Morpholine (B109124) and its derivatives are recognized for their fungicidal properties, particularly as ergosterol (B1671047) biosynthesis inhibitors, which disrupt the formation of fungal cell membranes. chemicalbook.comwikipedia.orgnih.gov

The compound serves as a direct precursor in the production of Fenpropimorph, a widely used systemic fungicide. chemicalbook.com Fenpropimorph is effective against a variety of fungal diseases in cereal crops. chemicalbook.com The synthesis process leverages the reactive nature of the morpholine nitrogen to build the final, more complex active ingredient.

While direct research on this compound as an efficacy-enhancing agent is not extensively published, its role as a building block for potent fungicides implies an indirect contribution to efficacy. The development of new pesticides containing morpholine fragments is an active area of research aimed at creating more effective and targeted agrochemicals. nih.gov The inclusion of the chlorophenoxy moiety is also significant, as chlorophenoxy compounds themselves have been widely used as herbicides. epa.govtaylorandfrancis.comwikipedia.orgwho.int This combination of functional groups within one molecule highlights its potential in the design of novel agrochemical products.

Table 1: Agrochemical Profile of a Key Derivative

| Derivative Name | Agrochemical Class | Primary Use | Mechanism of Action |

|---|

Role as a Key Chemical Intermediate in Specialty Chemical Synthesis

Beyond its specific use in the synthesis of Fenpropimorph, this compound is a valuable intermediate in the broader field of specialty chemical synthesis. Morpholine and its derivatives are foundational components in the production of a wide array of chemicals, including pharmaceuticals, rubber additives, and optical brighteners. chemicalbook.come3s-conferences.orgcodebrew.sg

The reactivity of the secondary amine in the morpholine ring allows for a variety of chemical transformations, making it a versatile building block. wikipedia.org This enables the introduction of the morpholine moiety into larger, more complex molecules with desired functional properties. For instance, morpholine derivatives are integral to the synthesis of certain analgesics, anti-inflammatory drugs, and anticancer agents. biosynce.comgoogle.com

The synthesis of new morpholine derivatives is an ongoing area of chemical research, with studies exploring new reaction pathways and the creation of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The presence of the chlorophenoxy group in this compound adds another layer of functionality, as chlorophenols and their derivatives are also used as intermediates in the manufacturing of biocides and dyes. nih.gov

Utility in Polymer Chemistry Applications

Direct applications of this compound in polymer chemistry are not widely documented in public literature. However, based on the known functions of its constituent parts, particularly the morpholine ring, its potential utility can be inferred. Morpholine and its derivatives have established roles in the polymer and materials science sectors. e3s-conferences.org

These compounds can function as:

Curing agents: In the production of polymers and resins, morpholine derivatives can act as curing agents, contributing to the hardening and cross-linking of the material. e3s-conferences.org

Stabilizers: They can be used to stabilize polymers, such as chlorinated hydrocarbons, preventing their degradation. codebrew.sg

Solvents: The polarity of morpholine makes it a useful solvent in certain chemical reactions and polymer production processes. e3s-conferences.orgsilverfernchemical.com

Given these established roles, this compound could potentially be explored for similar applications. Its molecular structure might offer specific advantages in solubility, reactivity, or compatibility with certain polymer systems. The development of advanced materials with enhanced thermal and mechanical properties often relies on the incorporation of such functional molecules. e3s-conferences.org

Emerging Industrial Applications (e.g., Surfactants, Corrosion Inhibitors)

An emerging area of industrial relevance for morpholine-containing compounds is in the formulation of surfactants and corrosion inhibitors. e3s-conferences.orgbiosynce.com While specific data on this compound in these applications is limited, the broader class of morpholine derivatives has shown significant promise.

Corrosion Inhibitors: Morpholine and its derivatives are widely used as corrosion inhibitors, especially in steam boiler systems and for the protection of metals like steel, copper, and zinc. chemicalbook.comsilverfernchemical.comtandfonline.commdpi.comsanminglobe.comchemtexltd.com They function by neutralizing acidic components and forming a protective film on the metal surface. biosynce.comsilverfernchemical.comsanminglobe.com The volatility of some morpholine compounds allows them to be used as vapor phase inhibitors, protecting metal articles during storage and transportation. scispace.com Research into new morpholine-based corrosion inhibitors is active, with a focus on developing low-toxicity and high-efficiency options. mdpi.com

Surfactants: Fatty acid derivatives of morpholine are employed as emulsifiers in the production of waxes and polishes. sanminglobe.comnih.gov More recently, novel morpholine-based surfactants have been synthesized and studied for their surface activity and potential applications. researchgate.netsaapedia.org These compounds can reduce surface tension and have potential uses in detergents, emulsifiers, and other formulations where surface-active properties are required. biosynce.com The unique structure of this compound, with both a hydrophilic morpholine head and a hydrophobic chlorophenoxy-propyl tail, suggests it could be a candidate for the development of new specialty surfactants.

Table 2: Industrial Applications of Morpholine Derivatives

| Application Area | Function | Examples of Use |

|---|---|---|

| Corrosion Inhibition | Forms protective film, neutralizes acids | Boiler water treatment, protection of steel and other metals, vapor phase inhibitors. silverfernchemical.comtandfonline.commdpi.comsanminglobe.comchemtexltd.comscispace.com |

| Surfactants/Emulsifiers | Reduces surface tension, stabilizes emulsions | Waxes and polishes, detergents, industrial cleaning agents. biosynce.comsanminglobe.comnih.govresearchgate.netsaapedia.org |

| Polymer Additives | Curing agent, stabilizer | Production of resins and other polymers. e3s-conferences.orgsilverfernchemical.com |

| Chemical Synthesis | Intermediate, building block | Pharmaceuticals, agrochemicals, specialty chemicals. chemicalbook.come3s-conferences.orgcodebrew.sggoogle.comresearchgate.net |

Future Perspectives and Research Directions

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of morpholine-containing compounds is a well-explored area of organic chemistry. researchgate.netresearchgate.net However, the pursuit of more efficient, environmentally friendly, and sustainable synthetic methods is a continuous endeavor in modern drug discovery and development.

Future research into the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine should prioritize the development of "green" synthetic routes. This includes the use of non-toxic solvents, such as N-formylmorpholine, which has been investigated as a green solvent for various organic reactions. ajgreenchem.com Additionally, exploring catalytic methods that minimize waste and energy consumption is crucial. For instance, recent advancements in the synthesis of morpholines have focused on redox-neutral protocols using inexpensive reagents like ethylene (B1197577) sulfate (B86663), which offers a more environmentally benign alternative to traditional multi-step procedures that often involve harsh reagents and generate significant waste. chemrxiv.orgnih.govchemrxiv.org The application of palladium-catalyzed carboamination reactions has also been shown to be effective for producing substituted morpholines and could be adapted for the synthesis of the target compound. e3s-conferences.org

A key challenge in synthesizing analogues of this compound lies in the efficient and selective introduction of various substituents on the phenoxy ring. Future synthetic strategies should therefore focus on versatile methods that allow for the late-stage functionalization of the aromatic core, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Elucidation of Biological Activities and Target Engagement

While the specific biological activities of this compound are not yet detailed in the literature, the structural motifs suggest several potential areas of pharmacological relevance. The phenoxy-propyl-amine scaffold is present in various biologically active compounds, and the morpholine (B109124) ring is a known pharmacophore that can interact with a range of biological targets. nih.govresearchgate.netresearchgate.net

Future research should aim to comprehensively screen this compound against a wide array of biological targets to identify its primary mechanism(s) of action. This could involve high-throughput screening assays against various receptors, enzymes, and ion channels. Given that structurally related morpholine derivatives have shown activities as inhibitors of enzymes like PI3 kinase and as agents affecting the central nervous system, these target classes would be a logical starting point. nih.govnih.gov

Once a primary biological target is identified, detailed mechanistic studies will be essential. This includes determining the binding affinity, kinetics of interaction, and the specific molecular interactions between the compound and its target protein. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on these parameters. Furthermore, elucidating how target engagement translates into a cellular and physiological response will be critical for understanding the compound's therapeutic potential.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

Following the initial biological characterization, the rational design and synthesis of next-generation analogues will be a key step in optimizing the compound's properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity and specificity. nih.govmdpi.com

For this compound, SAR studies would involve systematically modifying the three main components of the molecule: the morpholine ring, the propyl linker, and the substituted phenoxy group. For example, the effect of different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) at various positions could be explored to enhance potency and selectivity. nih.govnih.gov The length and rigidity of the propyl linker could also be altered to optimize the orientation of the pharmacophoric groups within the target's binding site.

Computational modeling and molecular docking studies can play a crucial role in guiding the rational design of these analogues. nih.gov By creating a model of the compound bound to its biological target, researchers can predict which modifications are most likely to improve binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates. This approach has been successfully applied to other morpholine-containing compounds to develop potent and selective inhibitors of various enzymes. nih.gov

Integration of Advanced Omics Technologies in Biological Investigations

To gain a holistic understanding of the biological effects of this compound and its future analogues, the integration of advanced "omics" technologies will be indispensable. These technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical perturbation.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated following treatment with the compound. This can provide valuable clues about the cellular pathways that are affected and help to identify potential off-target effects. nih.gov

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This can help to confirm the compound's molecular target and uncover downstream signaling events. mdpi.com

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide a snapshot of the metabolic state of a cell or organism. nih.govresearchgate.netmdpi.com By analyzing changes in the metabolome, researchers can gain insights into the functional consequences of the compound's biological activity.

The integrated analysis of data from these different omics platforms can provide a comprehensive systems-level understanding of the compound's mechanism of action, facilitating the identification of biomarkers for efficacy and toxicity, and ultimately guiding its development as a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 4-(3-(4-Chlorophenoxy)propyl)morpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a propyl chain linker is functionalized with 4-chlorophenoxy and morpholine groups. Key steps include:

-

Step 1 : Reacting 4-chlorophenol with a propyl halide (e.g., 3-bromopropane) under basic conditions (NaOH/K₂CO₃) to form 3-(4-chlorophenoxy)propyl bromide .

-

Step 2 : Substituting the bromide with morpholine via nucleophilic attack, often in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Critical Factors : -

Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.

-

Purity : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product (>95% purity) .

Synthetic Route Conditions Yield Purity Nucleophilic substitution DMF, 80°C, 24h 65–70% >95% (HPLC) Phase-transfer catalysis TBAB, NaOH, RT 75–80% >98% (NMR)

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 6.8–7.2 ppm for 4-chlorophenoxy) and morpholine ring protons (δ 3.6–3.8 ppm for N–CH₂) .

- ¹³C NMR : Carbon signals at ~155 ppm (C–O of phenoxy) and ~67 ppm (morpholine C–N) .

- IR : Strong absorption at 1240 cm⁻¹ (C–O–C ether stretch) and 750 cm⁻¹ (C–Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 269.7 (C₁₃H₁₆ClNO₂⁺) with fragmentation patterns confirming the propyl linker .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : The propyl chain’s terminal halide undergoes Sₙ2 displacement. Steric hindrance from the morpholine ring slows reactivity, necessitating elevated temperatures .

- Oxidation : The morpholine nitrogen can be oxidized to N-oxide using H₂O₂ or peracids. Kinetic studies show pseudo-first-order dependence on oxidant concentration, with activation energy ~45 kJ/mol .

Case Study : Oxidation with mCPBA (meta-chloroperbenzoic acid) yields a stable N-oxide derivative, confirmed by X-ray crystallography (C–N–O bond angle: 118.5°) .

Q. How can computational methods (DFT, MD) predict the compound’s binding affinity in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The chlorophenoxy group shows π-π stacking with aromatic residues (e.g., Phe456 in PDB 3TKY) .

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures. The morpholine ring’s polarity enhances solubility (~25 mg/mL in PBS), critical for in vitro assays .

Key Data : - LogP : Experimental 2.1 vs. DFT-predicted 2.3 (discrepancy <10%) .

- Binding Energy : ΔG = -8.2 kcal/mol for kinase inhibition, validated by SPR assays .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ curves to distinguish specific inhibition (low nM range) from nonspecific cytotoxicity (µM range). For example, mitochondrial toxicity (MTT assay) often occurs at >50 µM .

- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-target kinases affected by the compound .

Case Study : Contradictory reports on apoptosis induction were resolved by demonstrating ROS-dependent cytotoxicity via flow cytometry (Annexin V/PI staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.